molecular formula C15H10BrN3O2 B15095779 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B15095779
M. Wt: 344.16 g/mol
InChI Key: YJJUNODEDMSETD-UHFFFAOYSA-N
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Description

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound of interest in medicinal chemistry and oncology research, featuring a benzamide scaffold linked to a 1,2,5-oxadiazole (furazan) ring. This structure is closely related to compounds that have demonstrated promising antiproliferative activity in scientific studies. Research on analogous 1,2,5-oxadiazole derivatives has shown that these compounds can exhibit significant growth inhibition against a range of human cancer cell lines, including HCT-116 (colon carcinoma), HeLa (cervical adenocarcinoma), and breast cancer models such as MCF-7 and MDA-MB-468 . The mechanism of action for this class of compounds is under investigation, with preliminary studies on close analogs indicating a potential to inhibit the relaxation activity of human recombinant topoisomerase II α, a critical enzyme for DNA replication and cell division in cancer cells . Beyond oncology, benzamide derivatives incorporating oxadiazole rings are also explored for their potential antimicrobial and antifungal properties, making them valuable building blocks in early-stage drug discovery efforts . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage it as a key intermediate for synthesizing more complex molecules or as a pharmacophore in structure-activity relationship (SAR) studies. All handling should be conducted by trained professionals in a controlled laboratory setting.

Properties

Molecular Formula

C15H10BrN3O2

Molecular Weight

344.16 g/mol

IUPAC Name

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H10BrN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)

InChI Key

YJJUNODEDMSETD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Oxadiazole Substituent Benzamide Substituent Key Features Reference
2-Bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (Target) 4-Phenyl 2-Bromo Bromine enhances lipophilicity and steric bulk
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (41) 3-Nitrophenyl Unsubstituted Nitro group increases electron-withdrawing effects
3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (45) 4-Fluorophenyl 3-Fluoro Fluorine improves metabolic stability
4-Trifluoromethyl-N-(4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)benzamide (10) 4-Bromophenyl 4-Trifluoromethyl CF₃ enhances hydrophobicity and binding
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Pyrazole core 2-Chloro Chlorine offers moderate electronic effects

Key Observations :

  • Electron-Withdrawing Groups : Nitro (e.g., compound 41) and trifluoromethyl (e.g., compound 44) groups stabilize the oxadiazole ring and modulate electronic properties, influencing reactivity and bioactivity .
  • Phenyl vs. Heteroaryl Substituents : The 4-phenyl group on the oxadiazole core (target compound) offers π-stacking opportunities, whereas pyrazole-based analogs () introduce additional hydrogen-bonding sites .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Highlights Reference
Target Compound Not reported ~1670 Aromatic protons: 7.3–8.1 (m); NH: ~10.5 (s)
Compound 40 147 1685 Trifluoromethyl protons: 7.8–8.1 (m)
Compound 10 242.5–244.8 1662 Aromatic protons: 7.57–8.15 (m)
Compound 45 174 1690 Fluorine-coupled splitting in aromatic region

Analysis :

  • The target compound’s melting point is unreported, but analogs with bromine (e.g., compound 10) exhibit higher melting points (~240°C) due to stronger van der Waals forces .
  • IR spectra consistently show amide C=O stretches between 1660–1700 cm⁻¹, confirming successful benzamide formation .

Biological Activity

2-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H15BrN6O4\text{C}_{20}\text{H}_{15}\text{BrN}_{6}\text{O}_{4}

This compound features a bromine atom attached to the oxadiazole ring, which is believed to enhance its biological activity.

Biological Activity Overview

Research has demonstrated that compounds containing the oxadiazole scaffold exhibit a wide range of biological activities. Notably, derivatives of oxadiazoles have been shown to possess:

  • Anticancer Activity : Many studies indicate that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer), HEPG2 (liver cancer), and PC3 (prostate cancer) with varying degrees of efficacy .
  • Antimicrobial Activity : The oxadiazole ring has also been linked to antimicrobial properties. Several studies report that oxadiazole derivatives exhibit significant activity against both bacterial and fungal strains .

Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives using the MTT assay. The results indicated that certain derivatives showed IC50 values in the low micromolar range against multiple cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundMCF71.18 ± 0.14
Similar DerivativeHEPG20.67 ± 0.08
Similar DerivativePC30.87 ± 0.10

These findings suggest that the presence of the oxadiazole moiety significantly contributes to the anticancer activity of these compounds .

Antimicrobial Studies

In another study focusing on antimicrobial properties, several oxadiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar DerivativeEscherichia coli64 µg/mL

These results indicate that compounds with the oxadiazole structure can effectively inhibit bacterial growth .

The mechanisms underlying the biological activities of oxadiazole derivatives are varied and complex. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors for various enzymes involved in tumor progression and survival.
  • Induction of Apoptosis : Certain studies have shown that these compounds can trigger programmed cell death in cancer cells through pathways involving caspases and other apoptotic factors .
  • Interference with DNA Synthesis : Some derivatives may interact with DNA or RNA synthesis processes, leading to cytotoxic effects.

Q & A

Q. Table 1. Representative Synthetic Yields and Conditions

Reaction StepConditionsYield (%)Reference
AcylationEtOH, reflux, 3 h20
Oxadiazole formationTHF, RT, 12 h52

Q. Table 2. Spectroscopic Signatures

Functional Group1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
Benzamide C=O-~170
Oxadiazole NH8.1 (br s)-

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